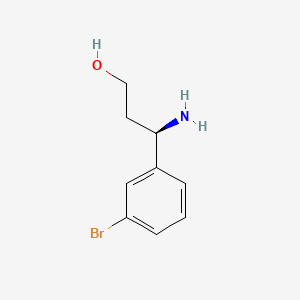

(r)-3-amino-3-(3-bromophenyl)propan-1-ol

Übersicht

Beschreibung

(r)-3-amino-3-(3-bromophenyl)propan-1-ol: is an organic compound with a unique structure that includes an amino group, a bromophenyl group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (r)-3-amino-3-(3-bromophenyl)propan-1-ol typically involves the use of transaminase enzymes. These enzymes facilitate the transfer of an amino group to a substrate, resulting in the formation of the desired compound. The reaction conditions often include a suitable solvent, temperature control, and the presence of cofactors that enhance enzyme activity .

Industrial Production Methods

Industrial production of this compound may involve immobilized transaminases, which are enzymes fixed on a solid support. This method allows for the continuous production of the compound in a more efficient and cost-effective manner .

Analyse Chemischer Reaktionen

Types of Reactions

(r)-3-amino-3-(3-bromophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(r)-3-amino-3-(3-bromophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its role in enzyme-catalyzed reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (r)-3-amino-3-(3-bromophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3r)-3-Amino-3-(4-bromophenyl)propan-1-ol

- (3r)-3-Amino-3-(2-bromophenyl)propan-1-ol

- (3r)-3-Amino-3-(3-chlorophenyl)propan-1-ol

Uniqueness

(r)-3-amino-3-(3-bromophenyl)propan-1-ol is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Biologische Aktivität

(R)-3-amino-3-(3-bromophenyl)propan-1-ol, also known as 3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride, is a compound with notable biological activities. Its structure features a brominated phenyl group attached to a propanol backbone, which contributes to its unique reactivity and potential therapeutic applications. This article explores the biological activities of this compound, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic uses.

- Molecular Formula : C9H13BrClNO

- Molar Mass : Approximately 230.10 g/mol

- CAS Number : 787615-13-8

- Appearance : White to yellow solid

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Preliminary studies suggest that it may be effective against Gram-positive bacteria, although further investigations are required to determine its full spectrum of activity and mechanisms of action.

Cytotoxic Effects

The compound has shown preliminary cytotoxic effects in various studies. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The specific pathways through which it exerts these effects are still under investigation, but it appears to influence cell cycle regulation and apoptosis signaling pathways .

Case Studies

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer drug candidate.

- Mechanism of Action :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-methylphenylpropan-1-ol | C10H15NO | Contains a methyl group on the phenyl ring |

| (R)-3-Amino-3-(4-bromophenyl)propan-1-ol | C9H13BrClNO | Bromine at para position; different biological activity |

| (S)-3-Amino-3-(2-bromophenyl)propan-1-ol | C9H13BrClNO | Different stereochemistry affecting reactivity |

The uniqueness of this compound lies in its specific bromination pattern and the presence of both an amino and hydroxyl functional group, which may enhance its reactivity and biological activity compared to similar compounds.

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZYIGUHYEVEU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649634 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213827-47-4 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.